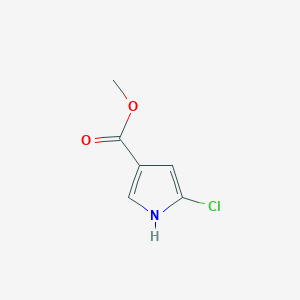

methyl 5-chloro-1H-pyrrole-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClNO2 |

|---|---|

Molecular Weight |

159.57 g/mol |

IUPAC Name |

methyl 5-chloro-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3 |

InChI Key |

VNOUGGOQRAWHEW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC(=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

methyl 5-chloro-1H-pyrrole-3-carboxylate chemical properties and structure

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary

Methyl 5-chloro-1H-pyrrole-3-carboxylate (CAS: Variable/Derivative dependent; Parent ester CAS: 2703-17-5) is a pivotal heterocyclic intermediate in the synthesis of agrochemicals and pharmaceuticals. Structurally, it consists of an electron-rich pyrrole core stabilized by an electron-withdrawing ester at the C3 position and a lipophilic, metabolically robust chlorine atom at the C5 position.

This scaffold is highly valued in drug discovery for its ability to modulate lipophilicity (LogP) and metabolic stability . The C5-chlorine atom specifically blocks the metabolically labile

| Property | Data | Note |

| Formula | ||

| Molecular Weight | 159.57 g/mol | |

| Physical State | Off-white to pale yellow solid | |

| Calculated LogP | ~1.8 - 2.1 | Increased lipophilicity vs. parent ester |

| Acidity (NH) | pKa ~15-16 (DMSO) | Weakly acidic, deprotonatable by weak bases |

Structural & Electronic Analysis

The reactivity of methyl 5-chloro-1H-pyrrole-3-carboxylate is dictated by the "push-pull" electronic system. The pyrrole nitrogen acts as an electron donor (+M effect), while the ester at C3 and the chlorine at C5 exert electron-withdrawing effects (-I/-M).

-

Regiochemistry: The C3-ester deactivates the adjacent C2 position (sterically and electronically). Consequently, electrophilic aromatic substitution (EAS) typically occurs at the C5 position. Once C5 is chlorinated, the ring becomes significantly deactivated, preventing over-chlorination.

-

Dipole Moment: The vector sum of the N-H dipole and the C-Cl/C=O dipoles creates a distinct electrostatic potential surface, influencing binding affinity in protein pockets.

Figure 1: Electronic and functional map of the methyl 5-chloro-1H-pyrrole-3-carboxylate scaffold.

Synthetic Pathways

The most robust route to this scaffold is the direct regioselective chlorination of methyl 1H-pyrrole-3-carboxylate.

3.1. Protocol: Regioselective Chlorination

Objective: Synthesis of methyl 5-chloro-1H-pyrrole-3-carboxylate from methyl 1H-pyrrole-3-carboxylate.

Reagents:

-

Methyl 1H-pyrrole-3-carboxylate (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.05 equiv) or Sulfuryl Chloride (

) -

Solvent: THF or Acetic Acid (

) -

Temperature:

to Room Temperature (RT)

Step-by-Step Methodology:

-

Preparation: Dissolve methyl 1H-pyrrole-3-carboxylate (10 mmol) in dry THF (50 mL) under an inert atmosphere (

). -

Addition: Cool the solution to

. Slowly add NCS (10.5 mmol) portion-wise over 15 minutes. Note: Slow addition prevents the formation of di-chloro byproducts. -

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The C5-chloro product is less polar than the starting material.

-

Workup: Quench with water (50 mL). Extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Causality:

-

Why C5? The C3-ester sterically hinders the C2 position and electronically deactivates it. The C5 position remains the most nucleophilic site for the electrophilic chlorine source.

-

Why NCS? NCS provides a controlled source of

compared to

Figure 2: Synthetic workflow for the chlorination of the pyrrole scaffold.

Chemical Reactivity & Functionalization

Once synthesized, the molecule offers three distinct vectors for chemical modification.

4.1. N-Alkylation (The N1 Vector)

The pyrrole NH is moderately acidic (

-

Conditions:

/ DMF or NaH / THF. -

Application: Introduction of benzyl, alkyl, or sulfonyl groups to modulate solubility and target engagement.

4.2. Ester Hydrolysis/Amidation (The C3 Vector)

The ester is the primary handle for growing the molecule into a drug candidate.

-

Hydrolysis: LiOH (aq) / THF yields the carboxylic acid (5-chloro-1H-pyrrole-3-carboxylic acid).

-

Direct Amidation: Reaction with amines using

(Weinreb amidation conditions) allows direct conversion to amides without an acid intermediate.

4.3. C-Cl Functionalization (The C5 Vector)

While the C-Cl bond on a pyrrole is generally robust (similar to chlorobenzene), it can be activated for cross-coupling.

-

Suzuki-Miyaura: Requires electron-rich phosphine ligands (e.g., XPhos, SPhos) and Pd catalysts to couple with aryl boronic acids.

-

Hydrogenolysis: The chlorine can be removed (

) if the goal is transient blocking during other synthetic steps.

Medicinal Chemistry Applications

In drug design, the 5-chloro-pyrrole motif serves as a bioisostere for phenyl or thiophene rings, often improving the physicochemical profile.

-

Metabolic Blocking: The C5 position of pyrrole is highly susceptible to oxidation by CYP450 enzymes. Installing a chlorine atom blocks this "soft spot," significantly increasing the metabolic half-life (

) of the compound [1]. -

Lipophilicity Tuning: The chlorine atom increases lipophilicity, potentially improving blood-brain barrier (BBB) permeability or cell membrane penetration compared to the unsubstituted pyrrole.

-

Halogen Bonding: The chlorine atom can participate in halogen bonding interactions with carbonyl backbone oxygens in the target protein's binding pocket, a specific interaction not possible with a methyl or hydrogen substituent [2].

Safety & Handling

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[1][2]

-

Storage: Store under inert gas (

or Ar) at -

PPE: Standard lab coat, nitrile gloves, and safety glasses. All operations involving NCS or silica dust should be performed in a fume hood.

References

- Source: Walsh, C. T., et al. "Post-translational modification of polyketide-derived peptides." Science 303.5665 (2004): 1805-1810.

-

Halogen Bonding in Drug Discovery

-

Source: Xu, Z., et al. "Halogen bonding in medicinal chemistry: From observation to design." Journal of Medicinal Chemistry 54.1 (2011): 27-52.

-

- Source: Aiello, E., et al. "Synthesis of chloropyrroles." Journal of Heterocyclic Chemistry 19.4 (1982): 977.

-

PubChem Compound Summary

-

Source: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12361759, Methyl 1H-pyrrole-3-carboxylate" (Parent structure data).

-

Sources

Methyl 5-Chloro-1H-Pyrrole-3-Carboxylate: Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary

In the landscape of medicinal chemistry and advanced materials science, halogenated pyrroles serve as indispensable building blocks. Methyl 5-chloro-1H-pyrrole-3-carboxylate is a highly functionalized, regioselectively chlorinated heterocycle widely utilized in the development of kinase inhibitors, antibacterial agents, and novel agrochemicals[1]. This technical whitepaper provides an in-depth analysis of its structural properties, details a self-validating synthetic methodology, and explores its downstream pharmacological applications.

Chemical Identity & Core Metrics

The physicochemical parameters of methyl 5-chloro-1H-pyrrole-3-carboxylate dictate its reactivity and its behavior in biological systems. The table below summarizes the core quantitative data for this compound[1][2].

| Property | Value |

| IUPAC Name | Methyl 5-chloro-1H-pyrrole-3-carboxylate |

| CAS Registry Number | 79600-76-3 |

| Common Synonyms | 5-Chloro-1H-pyrrole-3-carboxylic acid methyl ester; Methyl 5-chloropyrrole-3-carboxylate |

| Molecular Formula | C₆H₆ClNO₂ |

| Molecular Weight | 159.57 g/mol |

| SMILES String | O=C(OC)C1=CNC(Cl)=C1 |

| Structural Class | Halogenated Heterocycle / Pyrrole Ester |

Structural & Electronic Properties: The Causality of Reactivity

Understanding the intrinsic reactivity of the pyrrole ring is critical for its controlled functionalization. Pyrrole is an electron-rich,

-

Resonance Deactivation: The electron-withdrawing ester group pulls electron density away from the ring, specifically deactivating the C2 and C4 positions (ortho and para to the ester, respectively).

-

Regiochemical Preference: The C5 position remains relatively electron-rich because it is meta to the deactivating ester and alpha to the electron-donating pyrrole nitrogen. Consequently, electrophilic attack is highly favored at the C5 position, allowing for predictable regiocontrol during halogenation[3].

Synthetic Methodologies: Regioselective Chlorination

The synthesis of methyl 5-chloro-1H-pyrrole-3-carboxylate is achieved via the direct chlorination of methyl 1H-pyrrole-3-carboxylate[3].

Causality Behind Experimental Choices

Chlorination of pyrroles is notoriously difficult due to the risk of over-chlorination and oxidative dearomatization[4]. Harsh reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) often yield highly electrophilic 2,5-dichlorinated 2H-pyrroles or lead to ring opening[4]. To circumvent this, N-chlorosuccinimide (NCS) is selected as the chlorinating agent. NCS provides a mild, controlled release of the electrophilic chlorine atom (Cl⁺), which maximizes the yield of the mono-chlorinated product while suppressing the formation of poly-chlorinated byproducts[5]. The reaction is conducted at 0 °C to kinetically control the exothermic substitution process.

Step-by-Step Experimental Protocol

-

Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-pyrrole-3-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve a 0.2 M concentration[3]. Purge the vessel with nitrogen gas to maintain an inert atmosphere and cool the solution to 0 °C using an ice-water bath.

-

Electrophilic Addition: Prepare a separate solution of N-chlorosuccinimide (NCS, 1.05 equiv) in anhydrous THF. Add the NCS solution dropwise to the stirring pyrrole solution over 30 minutes. Critical Insight: Slow addition prevents localized heating, which is the primary cause of di-chlorination[5].

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature. Monitor the progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed (typically 2–4 hours)[3].

-

Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with distilled water. Separate the phases and wash the organic layer sequentially with water (3x) and brine to remove the succinimide byproduct and residual solvent. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent, concentrate the filtrate in vacuo, and purify the crude residue via silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to isolate the pure target compound[1].

Self-Validating System: Analytical Quality Control

Every robust protocol must be self-validating. The regiochemical success of this synthesis is definitively confirmed via ¹H NMR spectroscopy [3].

-

Validation Checkpoint: The starting material exhibits a characteristic C5 proton signal at approximately 6.7 ppm. The complete disappearance of this signal confirms halogenation at C5.

-

Structural Confirmation: The retention of the C2 and C4 protons—which will appear as distinct doublets exhibiting a small meta-coupling constant (

Hz)—unequivocally validates that the C5 position was selectively chlorinated without disrupting the rest of the aromatic system[3].

Fig 1: Regioselective chlorination workflow of methyl 1H-pyrrole-3-carboxylate using NCS.

Downstream Applications in Drug Discovery

Methyl 5-chloro-1H-pyrrole-3-carboxylate is a privileged pharmacophore in rational drug design[1]. The pyrrole core acts as a bioisostere for indoles and pyrazoles, while the specific functional groups offer distinct pharmacological advantages:

-

The C5 Chlorine Atom: Halogenation at this position significantly enhances the lipophilicity (

) of the resulting drug candidate, improving membrane permeability. Furthermore, the strong carbon-chlorine bond provides metabolic stability, shielding the vulnerable C5 position from rapid oxidative degradation by hepatic Cytochrome P450 enzymes. -

Kinase Inhibition (JAK/STAT Pathway): Pyrrole-3-carboxylates are frequently utilized as hinge-binding motifs in the development of kinase inhibitors. Once functionalized (e.g., via amidation of the ester or N-alkylation), the pyrrole scaffold intercalates deeply into the ATP-binding pocket of kinases like JAK1/JAK2. The pyrrole N-H acts as a critical hydrogen bond donor to the kinase hinge region, effectively blocking ATP binding and halting downstream inflammatory or oncogenic signaling.

Fig 2: Pharmacological integration of the pyrrole scaffold in JAK/STAT kinase inhibition.

Final Quality Control

Before integration into high-throughput screening or advanced synthesis, the compound's identity is verified via Liquid Chromatography-Mass Spectrometry (LC-MS) . The mass spectrum will display a diagnostic 3:1 isotopic ratio for the

References

-

Title: Methyl 5-chloro-1H-pyrrole-3-carboxylate - Benchchem Source: Benchchem URL: 1

-

Title: 40134-18-7 | Methyl 2-chloronicotinate | BLD Pharm (Compound Registry Data) Source: BLD Pharm URL: 2

-

Title: An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1H-pyrrole Source: Benchchem URL: 3

-

Title: Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles Source: ResearchGate URL: 4

-

Title: Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles Source: LookChem / Journal of Organic Chemistry URL: 5

Sources

The Strategic Role of Methyl 5-Chloro-1H-pyrrole-3-carboxylate in Medicinal Chemistry

An In-Depth Technical Guide to Scaffold Diversification and Pharmacophore Design

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating drug discovery. Pyrroles represent one of the most prolific nitrogen-containing heterocycles in pharmacology, serving as the architectural core for blockbuster drugs such as atorvastatin (lipid-lowering) and tolmetin (anti-inflammatory)[1].

Among the vast library of pyrrole building blocks, methyl 5-chloro-1H-pyrrole-3-carboxylate (CAS: 79600-76-3) stands out as a highly versatile, bifunctional intermediate. As a Senior Application Scientist, I frequently utilize this specific building block to construct complex libraries for Structure-Activity Relationship (SAR) campaigns. Its unique substitution pattern—a reactive N-H, a metabolically protective and synthetically useful C5-chlorine, and a derivatizable C3-ester—provides orthogonal handles for late-stage functionalization. This guide explores the mechanistic rationale, validated experimental protocols, and pharmacological applications of this critical scaffold.

Structural Anatomy & Pharmacophoric Rationale

The utility of methyl 5-chloro-1H-pyrrole-3-carboxylate is dictated by the distinct electronic and steric properties of its three primary functional groups:

-

The Pyrrole Core (Privileged Scaffold): The electron-rich aromatic system is an excellent bioisostere for phenyl or thiophene rings. The N-H acts as a critical hydrogen-bond donor, often anchoring the molecule within kinase hinge regions or enzymatic active sites[1].

-

The C5-Chlorine Handle (Metabolic Shield & Synthetic Linchpin): Halogenation at the C5 position serves a dual purpose. Biologically, it blocks cytochrome P450-mediated oxidative metabolism at the most electron-rich position of the pyrrole, significantly extending in vivo half-life. Synthetically, it acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse aryl or heteroaryl groups[2].

-

The C3-Methyl Carboxylate (Versatile Anchor): The ester group exerts an electron-withdrawing effect, stabilizing the otherwise electron-rich pyrrole ring against oxidative degradation. It serves as a masked carboxylic acid that can be selectively saponified and converted into amides, enabling targeted interactions with specific receptor pockets.

Figure 1: Orthogonal synthetic diversification workflow for methyl 5-chloro-1H-pyrrole-3-carboxylate.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs).

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Causality: The C-Cl bond in electron-rich heterocycles is notoriously inert compared to C-Br or C-I bonds. To overcome the high activation energy barrier during the oxidative addition step, we must employ a highly active palladium source (

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine methyl 5-chloro-1H-pyrrole-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv),

(0.02 equiv), XPhos (0.04 equiv), and anhydrous -

Degassing: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

-

Reaction: Heat the mixture to 90°C under argon for 12 hours.

-

Self-Validation (IPC): Monitor reaction progress via LC-MS. The starting material exhibits a distinct 3:1 isotopic cluster at m/z 160/162

due to the -

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via flash column chromatography (EtOAc/Hexanes).

Protocol B: Mild Saponification and Orthogonal Amidation at C3

Causality: Alkaline hydrolysis of pyrrole esters can be challenging. The electron-rich pyrrole ring donates electron density into the carbonyl system via resonance, reducing its electrophilicity. We utilize a THF/MeOH/H2O solvent system to ensure substrate homogeneity while maintaining a high local concentration of hydroxide ions.

Step-by-Step Methodology:

-

Hydrolysis: Dissolve the pyrrole ester (1.0 equiv) in THF/MeOH/H2O (2:1:1). Add LiOH·H2O (3.0 equiv). Stir at 40°C for 4 hours.

-

Self-Validation (IPC): Monitor via TLC (EtOAc/Hexane). The carboxylic acid product will remain at the baseline (

) compared to the mobile ester ( -

Acidification (Critical Step): Cool to 0°C. Carefully acidify using 1M HCl while monitoring with a pH meter. Stop at pH 4.5. Caution: Over-acidification risks protonation of the pyrrole ring, leading to polymerization or decarboxylation. Extract with EtOAc and dry over

. -

Amidation: Dissolve the isolated acid in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester, then add the desired amine (1.2 equiv). Stir at room temperature for 2 hours, followed by standard aqueous workup.

Applications in Target-Directed Drug Discovery

The derivatization of pyrrole-3-carboxylates has led to significant breakthroughs across multiple therapeutic areas.

Calcium Channel Modulators

Pyrrole-3-carboxylate derivatives, notably (methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate), represent a unique class of calcium channel activators[3]. Unlike classical modulators (e.g., verapamil or dihydropyridines), these pyrrole derivatives bind to a distinct allosteric site. The methyl carboxylate group is critical for maintaining the specific conformational geometry required to lock the calcium channel in an open state, demonstrating the profound pharmacological impact of the C3-ester moiety[4].

Selective COX-2 Inhibitors

The development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity relies heavily on selective Cyclooxygenase-2 (COX-2) inhibition. have been successfully designed to exploit the larger volume of the COX-2 active site. The carboxylate/amide functionality at the 3-position is strategically positioned to engage in a critical hydrogen-bonding network with Arg120 and Tyr355 at the base of the COX-2 binding pocket, conferring high selectivity over COX-1.

Figure 2: Mechanism of action for pyrrole-3-carboxylate derivatives in selective COX-2 inhibition.

Antibacterial and Anticonvulsant Agents

Halogenated pyrrole esters are highly valued as precursors for novel antibacterial agents. Specifically, 5-chloro pyrrole derivatives are utilized to synthesize analogues that inhibit bacterial DNA gyrase and topoisomerase IV[2]. The chlorine atom modulates the lipophilicity of the molecule, allowing researchers to achieve potent, single-digit nanomolar on-target enzymatic inhibition against gram-positive bacteria while maintaining cellular permeability[2].

Physicochemical & Pharmacokinetic Profiling

Understanding the baseline physicochemical properties of methyl 5-chloro-1H-pyrrole-3-carboxylate is essential for predicting the pharmacokinetic behavior of its downstream derivatives. The table below summarizes the core metrics[5]:

| Property | Value | Pharmacological Significance |

| Molecular Weight | 159.57 g/mol | Highly efficient fragment (Ligand Efficiency > 0.3) ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP (Calculated) | ~1.5 | Optimal baseline lipophilicity, allowing for the addition of lipophilic side chains without violating Lipinski's Rule of 5. |

| Topological Polar Surface Area | 42.1 Ų | Excellent baseline for CNS penetration (TPSA < 90 Ų required for blood-brain barrier crossing). |

| Hydrogen Bond Donors | 1 (Pyrrole N-H) | Key interaction point for kinase hinge regions or enzymatic active sites. |

| Hydrogen Bond Acceptors | 2 (Ester C=O, -O-) | Facilitates dipole interactions and improves aqueous solubility. |

Conclusion

Methyl 5-chloro-1H-pyrrole-3-carboxylate is far more than a simple building block; it is a strategically designed scaffold that addresses multiple challenges in medicinal chemistry. By providing a metabolically stable core, a highly reactive handle for C-C bond formation, and a versatile ester for late-stage pocket targeting, it empowers researchers to rapidly generate diverse, bioactive chemical space. Mastery of its specific synthetic nuances—particularly the activation of its C-Cl bond and the delicate handling of its ester hydrolysis—is an essential skill for modern drug development professionals.

References

-

BenchChem. Methyl 5-chloro-1H-pyrrole-2-carboxylate (CAS 1757-31-9) - Product Information & Applications in Antibacterial Design. Available at: 2[2]

-

Journal of Medicinal Chemistry (ACS). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogs: the first examples of a new class of calcium channel activator. Baxter, A. J. G., et al. (1993). Available at: 3[3]

-

Iranian Journal of Pharmaceutical Research (SBMU). Design and Synthesis of New Methyl 1,2-Diaryl-4-Hydroxy-5-oxo-2,5-Dihydro-1H-Pyrrole-3-Carboxylate Derivatives as Selective COX-2 Inhibitors. Khalessi, M., et al. Available at:

-

Molbank (MDPI). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Kalogirou, A. S., & Koutentis, P. A. (2021). Available at: 1[1]

-

PubChem (National Library of Medicine). 3-Chloro-1H-pyrrole - Compound Summary & Physicochemical Properties. CID 12847744. Available at: 5[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methyl 5-chloro-1H-pyrrole-2-carboxylate|CAS 1757-31-9 [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chloro-1H-pyrrole | C4H4ClN | CID 12847744 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Methyl 5-chloro-1H-pyrrole-3-carboxylate

This is an in-depth technical guide regarding the solubility profile, physicochemical properties, and handling of methyl 5-chloro-1H-pyrrole-3-carboxylate (CAS: 79600-76-3).

Executive Summary

Methyl 5-chloro-1H-pyrrole-3-carboxylate is a halogenated pyrrole intermediate critical in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and agrochemicals. Its solubility behavior is governed by the interplay between the lipophilic 5-chloro substituent, the hydrogen-bond donating pyrrole NH, and the hydrogen-bond accepting methyl ester.

This guide provides a definitive solubility landscape, moving beyond basic "soluble/insoluble" descriptors to offer actionable solvent selection strategies for synthesis, purification (crystallization), and biological assay preparation.[1]

Physicochemical Identity & Structural Logic[1]

Understanding the molecule's structure is the prerequisite for predicting its interaction with solvents.

| Property | Value / Descriptor | Impact on Solubility |

| CAS Registry | 79600-76-3 | Unique Identifier |

| Molecular Formula | C₆H₆ClNO₂ | Low Molecular Weight (159.57 g/mol ) |

| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic; prefers organic phases over water. |

| H-Bond Donors | 1 (Pyrrole NH) | Critical for solubility in H-bond accepting solvents (DMSO, THF). |

| H-Bond Acceptors | 2 (Ester Carbonyl, Ether Oxygen) | Facilitates solubility in alcohols and chlorinated solvents. |

| Acidity (pKa) | ~12–14 (NH) | More acidic than unsubstituted pyrrole due to EWGs (Cl, Ester).[1] |

Structural Solubility Prediction

The 5-chloro group significantly increases lipophilicity compared to the parent methyl pyrrole-3-carboxylate, reducing water solubility to negligible levels. However, the pyrrole NH remains a potent hydrogen bond donor.[1] Consequently, this compound exhibits a "dual-nature" solubility:

-

High affinity for polar aprotic solvents (DMSO, DMF) that can accept the NH proton.[1]

-

Good affinity for moderately polar solvents (DCM, EtOAc) driven by dipole-dipole interactions.

Solubility Landscape

The following classification is derived from empirical trends of halogenated pyrrole esters and standard solubility parameters.

Tier 1: High Solubility (Primary Solvents)

Best for: Stock solutions, reaction media, and liquid handling.[1]

-

DMSO (Dimethyl Sulfoxide): The gold standard for biological stock solutions. The sulfoxide oxygen acts as a strong acceptor for the pyrrole NH.

-

Solubility Limit: >100 mg/mL (Estimated).[2]

-

-

DMF (Dimethylformamide) / NMP: Excellent solubilizers for synthetic reactions requiring higher temperatures.

-

THF (Tetrahydrofuran): Good solubility due to ether oxygen interactions, though less than DMSO.[1]

Tier 2: Moderate Solubility (Process Solvents)

Best for: Extraction, chromatography, and reaction workup.[1]

-

DCM (Dichloromethane) / Chloroform: The compound is soluble due to the "like-dissolves-like" interaction of the chlorinated motif.

-

Note: Excellent for liquid-liquid extraction from aqueous phases.

-

-

Ethyl Acetate: Moderate solubility. Often used as the organic phase in workups.

-

Methanol / Ethanol: Soluble, but often temperature-dependent.

-

Application: These are ideal candidates for recrystallization (soluble hot, less soluble cold).[1]

-

Tier 3: Low / Poor Solubility (Anti-Solvents)

Best for: Precipitation and crystallization.

-

Water: Practically insoluble (<0.1 mg/mL).

-

Hexanes / Heptane: Poor solubility. The polarity of the ester and NH groups prevents dissolution in purely aliphatic hydrocarbons.

-

Application: Adding heptane to a DCM or Ethyl Acetate solution is the primary method to force precipitation.

-

Visualization: Solvent Selection Workflow

The following diagram illustrates the logical decision process for selecting a solvent based on the experimental goal (Reaction, Purification, or Analysis).

Figure 1: Decision matrix for solvent selection based on operational requirements.

Experimental Protocol: Solubility Determination

To generate precise data for your specific batch (purity affects solubility), use this self-validating Saturation Shake-Flask Method .

Materials

-

Methyl 5-chloro-1H-pyrrole-3-carboxylate (Solid)

-

Target Solvent (e.g., DMSO, Methanol, DCM)[1]

-

0.45 µm PTFE Syringe Filter (Chemical resistant)[1]

-

HPLC or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Supersaturation: Add the solid compound to 1 mL of the target solvent in a glass vial until undissolved solid remains visible (ensure a saturated suspension).

-

Equilibration: Agitate the vial (shaker or magnetic stir bar) at 25°C for 24 hours.

-

Validation Check: If all solid dissolves, add more solid until a persistent precipitate is observed.[1]

-

-

Phase Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the undissolved solid.

-

Filtration: Draw the supernatant and pass it through a 0.45 µm PTFE filter to remove micro-particulates.

-

Note: Discard the first 100 µL of filtrate to account for filter adsorption.

-

-

Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve of known concentration.

Applications & Handling Insights

Reaction Optimization

-

Suzuki-Miyaura Coupling: When coupling this intermediate with boronic acids, Dioxane/Water (4:1) or DMF are preferred. The chloride at position 5 is a viable handle for cross-coupling, though less reactive than bromide.[1]

-

N-Alkylation: The NH group is acidic. Use DMF or Acetonitrile with a base like K₂CO₃ or Cs₂CO₃. The solubility of the deprotonated anion will be significantly higher in polar aprotic solvents.

Purification Strategy (Recrystallization)

Since the compound is likely synthesized via chlorination of methyl pyrrole-3-carboxylate, purification is key.

-

Recommended System: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate . Slowly add Heptane (or Hexane) while stirring until turbidity appears. Cool to 4°C to crystallize.

-

Alternative: Recrystallization from hot Methanol is often effective for pyrrole esters.

Storage & Stability[1]

-

Hydrolysis Risk: Avoid storing in basic aqueous solutions for extended periods, as the methyl ester at C3 is prone to saponification (hydrolysis to the carboxylic acid), which drastically alters solubility (making it water-soluble at high pH).[1]

-

Acid Sensitivity: While the electron-withdrawing chlorine stabilizes the ring, avoid prolonged exposure to strong mineral acids which can induce polymerization or decarboxylation.

References

-

National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 12361759, Methyl 1H-pyrrole-3-carboxylate.

-

Source:

-

-

Sigma-Aldrich (Merck).Methyl 5-chloro-1H-pyrrole-2-carboxylate Product Sheet.

-

Source:

-

-

BOC Sciences.Methyl 5-chloro-1H-pyrrole-3-carboxylate (CAS 79600-76-3) Product Entry.

-

Source: [1]

-

-

Organic Chemistry Portal.Synthesis of Pyrroles and Chlorination Methodologies.

-

Source:

-

-

Trammell, R. L., et al. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.[1][3] National Toxicology Program.[3] (General solubility parameters for organic intermediates).

-

Source:

-

Sources

Technical Guide: Acidity and pKa of 5-Chloro-1H-pyrrole-3-carboxylic Acid Esters

Executive Summary

The 5-chloro-1H-pyrrole-3-carboxylic acid ester scaffold represents a critical pharmacophore in modern drug design, particularly for kinase inhibitors and agrochemicals. While the ester functionality at C3 blocks the carboxylic acid proton, the electronic environment significantly alters the acidity of the pyrrole N-H proton .

Understanding the pKa of this N-H functionality is vital for:

-

Solubility Profiling: Predicting behavior in physiological pH versus formulation vehicles.

-

Synthetic Functionalization: Optimizing base selection for regioselective N-alkylation.

-

Binding Affinity: Assessing the hydrogen bond donor (HBD) capability of the N-H in active sites.

This guide provides a structural analysis of the acidity, predicted pKa values based on Hammett principles, and validated experimental protocols for determination.

Part 1: Structural Basis of Acidity

The acidity of the 1H-pyrrole nitrogen is governed by the stability of the conjugate base (the pyrrolyl anion). In 5-chloro-1H-pyrrole-3-carboxylic acid esters, two primary electronic effects lower the pKa relative to the parent pyrrole.

Electronic Effects Analysis

-

The 3-Ester Group (-COOR): This is a strong Electron Withdrawing Group (EWG). It stabilizes the nitrogen anion primarily through resonance (-R) . The negative charge on the nitrogen can delocalize onto the carbonyl oxygen of the ester at position 3.

-

The 5-Chloro Substituent (-Cl): Halogens exhibit competing effects: inductive withdrawal (-I) and resonance donation (+R). In the context of pyrrole anion stabilization, the inductive withdrawal (-I) dominates, pulling electron density through the

-framework and further stabilizing the anionic charge.

Visualization of Electronic Stabilization

The following diagram illustrates the vector forces stabilizing the deprotonated species.

Figure 1: Mechanistic contributions to the acidity of the pyrrole N-H proton.

Part 2: Quantitative Data & SAR

Exact experimental pKa values for specific drug intermediates are often proprietary. However, using the Bordwell pKa Scale (DMSO) and Hammett substituent constants, we can derive highly accurate estimates.

Table 1: Comparative pKa Values (DMSO vs. Water)

| Compound Structure | pKa (DMSO) | pKa (Aq.[1][2][3] Est.) | Acidity Class |

| Pyrrole (Parent) | 23.0 [1] | ~17.5 | Very Weak Acid |

| Pyrrole-2-carboxylate (Ester) | ~16.5 | ~11.0 | Weak Acid |

| Pyrrole-3-carboxylate (Ester) | ~17.5 | ~12.0 | Weak Acid |

| 2,5-Dichloropyrrole | ~15.0 | ~10.5 | Moderate Weak Acid |

| 5-Cl-Pyrrole-3-Carboxylate | 14.2 - 15.5 | 9.5 - 10.8 | Target Range |

| 2,3,4,5-Tetrachloropyrrole | 5.5 | ~3.0 | Stronger Acid |

-

Note on Solvent: DMSO is the preferred solvent for measuring pyrrole acidity due to solubility and the prevention of leveling effects seen in water.

-

Prediction Logic: The 3-ester drops the DMSO pKa by ~5.5 units. The 5-chloro substituent drops it by an additional ~2.0 units due to the -I effect.

Synthetic Implication: The "Sweet Spot"

With a pKa in the 14-15 range (DMSO) , the 5-chloro-1H-pyrrole-3-ester N-H is:

-

Deprotonated by: Carbonates (

, -

NOT Deprotonated by: Tertiary amines (

, DIPEA) under standard conditions, requiring stronger bases for functionalization.

Part 3: Experimental Determination Protocols

To validate the pKa of your specific ester derivative, use Potentiometric Titration in a non-aqueous solvent system. Aqueous titration is often impossible due to the compound's low solubility and weak acidity.

Method: Potentiometric Titration in DMSO/Water

This protocol determines the apparent pKa (

Reagents & Equipment[4]

-

Titrant: 0.1 M KOH (aqueous, CO2-free).

-

Solvent: DMSO (HPLC Grade) / Water mixtures (varied ratios).

-

Hardware: Mettler Toledo or Metrohm Autotitrator with a Ross-type combination pH electrode (fast response in semi-aqueous media).

Workflow Diagram

Figure 2: Workflow for determining pKa via Yasuda-Shedlovsky extrapolation.

Step-by-Step Protocol

-

Preparation: Dissolve

mol of the 5-chloro-pyrrole ester in 50 mL of varying DMSO/Water mixtures (e.g., 40%, 50%, 60% v/v DMSO). -

Blanking: Run a blank titration on the solvent mixture to correct for solvent acidity.

-

Titration: Titrate with 0.1 M KOH under a nitrogen blanket to prevent

absorption (which interferes with weak acid endpoints). -

Data Processing: Plot pH vs. Volume. Determine the half-neutralization potential (

). -

Extrapolation: Plot

against

Part 4: References

-

Bordwell, F. G. (1988).[3][5] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[3]

-

Avdeef, A., et al. (2016). Solubility of sparingly-soluble ionizable drugs. ADMET and DMPK, 4(2), 50-117.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

-

Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

Isomeric Divergence in Halogenated Pyrroles: A Technical Guide to 2-Carboxylate vs. 3-Carboxylate Scaffolds

In the highly exacting field of structure-based drug design, the spatial orientation of functional groups on a heteroaromatic core dictates both the physicochemical properties of the molecule and its trajectory in structure-activity relationship (SAR) studies. This whitepaper provides an authoritative, in-depth analysis of two critical isomeric building blocks: methyl 5-chloro-1H-pyrrole-2-carboxylate and methyl 5-chloro-1H-pyrrole-3-carboxylate .

By dissecting their electronic architectures, regioselective synthesis, and self-validating analytical protocols, this guide equips researchers with the mechanistic causality required to leverage these scaffolds in advanced drug discovery.

Electronic Architecture and Regioselective Causality

The pyrrole ring is an electron-rich,

-

The 2-Carboxylate Isomer: When the ester is at the C2 position, it is in direct conjugation with the nitrogen lone pair. This strongly deactivates the adjacent C3 position. During chlorination, the C5 position remains the most nucleophilic site. This is because C5 is an

-position (benefiting from the nitrogen's resonance stabilization of the Wheland intermediate) and is situated furthest from the electron-withdrawing inductive effect of the ester 1. -

The 3-Carboxylate Isomer: An ester at the C3 position is cross-conjugated. It withdraws electron density primarily from the C2 and C4 positions. While C2 is an

-position, it is both sterically hindered by the adjacent ester and electronically deactivated. Consequently, electrophilic attack is kinetically and thermodynamically funneled to the unobstructed C5 position.

Comparative Physicochemical Data

The structural shift of the ester group from C2 to C3 results in distinct physical properties and analytical signatures, which are summarized below.

| Property | Methyl 5-chloro-1H-pyrrole-2-carboxylate | Methyl 5-chloro-1H-pyrrole-3-carboxylate |

| CAS Number | 1757-31-9 2 | 79600-76-3 3 |

| Molecular Formula | C | C |

| Molecular Weight | 159.57 g/mol | 159.57 g/mol |

| Ester Conjugation | Direct conjugation with NH | Cross-conjugated |

| Diagnostic | H3, H4 doublets ( | H2, H4 doublets ( |

| Primary Utility | DNA gyrase inhibitors, Marine natural products 2 | Kinase inhibitors, Alternate SAR vectoring |

Experimental Workflows & Self-Validating Protocols

To synthesize these halogenated building blocks, the choice of chlorinating agent is paramount. While sulfuryl chloride (SO

To ensure strict mono-chlorination at the C5 position, N-chlorosuccinimide (NCS) is utilized. NCS provides a controlled, gradual release of electrophilic chlorine, allowing the reaction to be kinetically trapped at the mono-substituted stage.

Step-by-Step Synthesis Protocol

-

Initiation & Temperature Control: Dissolve the starting material (methyl 1H-pyrrole-2-carboxylate or 3-carboxylate) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M. Cool the vessel to 0 °C under an argon atmosphere. Causality: Cooling suppresses the exothermic activation energy required for secondary halogenation events, preventing the formation of 4,5-dichloro byproducts.

-

Electrophilic Addition: Add NCS (1.05 equivalents) portion-wise over 15 minutes. Causality: A slight stoichiometric excess ensures complete conversion, while portion-wise addition prevents local concentration spikes that drive poly-halogenation.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

-

Quenching: Quench the reaction with saturated aqueous Na

S -

Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO

, and concentrate in vacuo. Purify via silica gel flash chromatography.

The Self-Validating Analytical System

A protocol is only as robust as its validation mechanism. To definitively prove which isomer has been synthesized (or to detect unwanted rearrangements), rely on the

-

For the 2-carboxylate product: The chlorination at C5 leaves protons at C3 and C4. Because these protons are adjacent (ortho-like), they exhibit a strong coupling constant of

Hz . -

For the 3-carboxylate product: The chlorination at C5 leaves protons at C2 and C4. Because these protons are separated by the C3 ester (meta-like), they exhibit a much weaker coupling constant of

Hz .

Fig 1: Parallel synthetic workflows and self-validating NMR differentiation of pyrrole isomers.

Applications in Medicinal Chemistry

The choice between the 2-carboxylate and 3-carboxylate isomer is heavily dictated by the spatial requirements of the biological target.

Methyl 5-chloro-1H-pyrrole-2-carboxylate serves as a crucial synthetic intermediate in the development of novel antibacterial agents. Specifically, it is a foundational building block for compounds designed to inhibit bacterial DNA gyrase and topoisomerase IV—enzymes essential for bacterial DNA replication 2. Furthermore, this specific structural motif is heavily utilized in the total synthesis of bioactive marine natural products. For instance, oxidative chlorination of pyrrole-2-carboxylates is a key step in accessing the spirocyclic scaffold of armeniaspirol A 4, and its derivatives are fundamental in synthesizing the antibiotic pyoluteorin 5.

Conversely, Methyl 5-chloro-1H-pyrrole-3-carboxylate is deployed when the SAR demands a different vector trajectory. By shifting the ester to the C3 position, medicinal chemists can alter the angle of the hydrogen-bond acceptor (the carbonyl oxygen) by approximately 60 degrees relative to the pyrrole nitrogen. This subtle geometric shift is often the difference between nanomolar potency and complete inactivity when targeting the hinge-binding region of specific kinase domains.

References

-

Benchchem. Methyl 5-chloro-1H-pyrrole-2-carboxylate | CAS 1757-31-9. 2

-

BLD Pharm. 79600-76-3 | Methyl 5-chloro-1H-pyrrole-3-carboxylate. 3

-

Hodge, P., & Rickards, R. W. The Halogenation of Methyl Pyrrole-2-carboxylate and of Some Related Pyrroles. RSC Publishing.1

-

Darnowski, M. G., et al. Synthesis of a Constitutional Isomer of Armeniaspirol A, Pseudoarmeniaspirol A, via Lewis Acid-Mediated Rearrangement. PubMed / NIH. 4

-

Bailey, J. R., et al. The Chlorination of Pyrroles. Part III. Canadian Science Publishing.5

Sources

- 1. 72. The halogenation of methyl pyrrole-2-carboxylate and of some related pyrroles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Methyl 5-chloro-1H-pyrrole-2-carboxylate|CAS 1757-31-9 [benchchem.com]

- 3. 79600-76-3|Methyl 5-chloro-1H-pyrrole-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. Synthesis of a Constitutional Isomer of Armeniaspirol A, Pseudoarmeniaspirol A, via Lewis Acid-Mediated Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Advanced Architectures: Halogenated Pyrrole-3-Carboxylate Building Blocks

The following technical guide is structured to provide an authoritative, deep-dive analysis of halogenated pyrrole-3-carboxylate building blocks, designed for an audience of medicinal chemists and process scientists.

A Technical Guide to Synthesis, Regiocontrol, and Medicinal Utility

Executive Summary: The "Privileged" 3-Position

In the landscape of heterocyclic medicinal chemistry, the pyrrole ring is ubiquitous, yet the pyrrole-3-carboxylate scaffold represents a distinct "privileged" subclass. Unlike its 2-carboxylate counterpart—which is easily accessed via standard oxidation or trichloroacetylation of pyrrole—the 3-carboxylate offers a unique vector for structure-activity relationship (SAR) exploration. It positions substituents away from the N-H binding motif, allowing for orthogonal interactions within a protein binding pocket.

The introduction of a halogen atom (Cl, Br, I) onto this scaffold transforms it from a passive structural spacer into a dynamic electrophilic handle. This guide dissects the critical challenge of working with these building blocks: Regioselectivity . We will explore how to navigate the electronic conflict between the electron-rich pyrrole nitrogen and the electron-withdrawing ester to precisely install halogens for downstream cross-coupling.

The Regioselectivity Matrix: Navigating Electronic Conflicts

To successfully synthesize halogenated pyrrole-3-carboxylates, one must understand the competing electronic forces at play.

The Alpha-Beta Rule

Pyrrole is an electron-rich aromatic system that undergoes electrophilic aromatic substitution (SEAr) with high facility.

-

-Positions (C2/C5): Kinetic preference. The intermediate

- -Positions (C3/C4): Less favored. The intermediate is stabilized by only two resonance structures.

The 3-Carboxylate Perturbation

When an ester group is placed at C3, it deactivates the ring, but the directing power of the nitrogen lone pair remains dominant.

-

Direct Halogenation Outcome: Electrophiles (E+) will preferentially attack C5 (the vacant

-position). -

Secondary Outcome: If C5 is blocked, or under forcing conditions, attack may occur at C2 or C4.

Diagram 1: Regioselectivity Logic Flow This diagram illustrates the decision tree for electrophilic attack on a 3-substituted pyrrole.

Caption: Electrophilic substitution preference in pyrrole-3-carboxylates favors C5 due to electronic stabilization and steric factors.

Synthetic Strategies: The "How-To"

We define two primary strategies for accessing these building blocks: Direct Functionalization (Late-Stage) and De Novo Assembly (Modular).

Strategy A: Direct Halogenation (The C5-Selective Route)

This is the most efficient route for generating 5-bromo or 5-chloro analogs from commercially available methyl/ethyl pyrrole-3-carboxylates.

-

Reagent Choice: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).[3] Elemental halogens (

) are often too harsh, leading to polyhalogenation or oxidation. -

Temperature Control: Crucial. Conducting the reaction at -78°C is mandatory to kinetically trap the mono-halogenated product and prevent di-halogenation at C2.

-

Solvent: THF or DMF. Pyridine is often added as a proton scavenger to prevent acid-catalyzed polymerization of the pyrrole.

Strategy B: De Novo Hantzsch Synthesis (The Highly Substituted Route)

When the target requires substitution at C2, C4, and C5 simultaneously (e.g., 4-bromo-2-methyl-pyrrole-3-carboxylate ), direct halogenation fails due to lack of regiocontrol. The Hantzsch synthesis allows for the assembly of the ring around the substituents.

-

Components:

-ketoester + -

Advantage: Allows installation of alkyl/aryl groups at C2 and C5 during ring formation. The halogen can be introduced on the precursor or post-cyclization if specific positions (like C4) are targeted via blocking groups.

Experimental Protocols

Standard Disclaimer: All procedures should be performed in a fume hood with appropriate PPE. Pyrroles can be unstable to light and air.

Protocol 1: Regioselective Synthesis of Methyl 5-Bromo-1H-pyrrole-3-carboxylate

Target: High-purity 5-bromo building block for Suzuki coupling. Source Validation: Adapted from ChemicalBook and Sigma Aldrich technical data [1, 2].

| Parameter | Specification |

| Substrate | Methyl 1H-pyrrole-3-carboxylate (1.0 equiv) |

| Reagent | N-Bromosuccinimide (NBS) (1.05 equiv) |

| Additive | Pyridine (Catalytic, ~0.1 equiv) |

| Solvent | Anhydrous THF (0.1 M concentration) |

| Temp | -78°C (Dry ice/Acetone bath) |

| Time | 1 - 2 Hours |

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

-

Dissolution: Dissolve Methyl 1H-pyrrole-3-carboxylate (3.06 g, 24.5 mmol) in anhydrous THF (30 mL). Add 3 drops of pyridine.

-

Cooling: Cool the solution to -78°C . Allow 15 minutes for thermal equilibration.

-

Addition: Dissolve NBS (4.38 g, 24.6 mmol) in THF (15 mL) and add dropwise via syringe pump over 30 minutes. Note: Slow addition prevents local concentration hotspots that lead to di-bromo byproducts.

-

Reaction: Stir at -78°C for 1 hour. Monitor by TLC (Hexane/EtOAc 5:1). The product usually moves slightly faster than the starting material.

-

Quench: Quench with water (50 mL) while still cold, then allow to warm to room temperature.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with sat.

and Brine. -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). -

Yield: Expect ~60-65% of a pale yellow solid.

Protocol 2: Continuous Flow Hantzsch Synthesis (For 2,4,5-Substituted Analogs)

Target: Rapid generation of diverse pyrrole-3-carboxylates. Source Validation: Based on protocols from Ley et al. and NIH [3, 4].

Workflow:

-

Feed A: Ethyl acetoacetate + Benzylamine + DIPEA (in DMF).

-

Feed B:

-Bromoacetophenone (in DMF). -

Reactor: Heated coil reactor at 200°C .

-

Residence Time: 8 minutes.

-

Outcome: The HBr byproduct is neutralized by DIPEA.[4] This method avoids the isolation of unstable intermediates common in batch Hantzsch synthesis.

Reactivity Profile & Medicinal Applications[4][5][6][7]

The "Switchable" Scaffold

The halogenated pyrrole-3-carboxylate is a dual-function scaffold:

-

Electrophilic Site (C-X): Ready for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

-

Nucleophilic Site (N-H): Can be alkylated or protected (e.g., SEM, Boc) to modulate solubility or binding.

Diagram 2: Functionalization Workflow From Building Block to Drug Candidate.

Caption: Synthetic workflow converting the halogenated building block into a bioactive scaffold.

Case Studies in Drug Discovery

-

Vonoprazan (Takecab): A potassium-competitive acid blocker. The synthesis relies on a substituted pyrrole-3-carboxylate core.[5][6] The introduction of the pyridine ring and the sulfonyl group highlights the need for orthogonal functionalization vectors on the pyrrole ring [5].

-

DNA Gyrase B Inhibitors: Halogenated pyrroles (specifically 4- and 5-halo analogs) have been utilized to target the ATP-binding pocket of bacterial DNA gyrase. The halogen often fills a hydrophobic sub-pocket or engages in halogen bonding with backbone carbonyls [6, 7].

Halogen Bonding

Recent structural biology data suggests that Iodine and Bromine atoms on the pyrrole ring can act as Lewis acids, forming "halogen bonds" with Lewis basic residues (like the oxygen of a backbone carbonyl) in the protein target. This interaction is highly directional and can enhance potency by 10-100 fold compared to the hydrogen analog [7].

References

-

PubChem. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. Available at: [Link]

-

Syrris. Continuous Flow Synthesis of Pyrroles Application Note. Available at: [Link]

-

Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]

-

ACS Omega. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Available at: [Link]

-

Journal of Medicinal Chemistry. Principles and Applications of Halogen Bonding in Medicinal Chemistry. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. Carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METHYL 5-BROMO-1H-PYRROLE-3-CARBOXYLATE | 16420-39-6 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of 5-Chloropyrrole Scaffolds in Drug Discovery: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale

In my tenure optimizing lead compounds across oncology and infectious disease portfolios, I have frequently encountered the "pyrrole problem." While the pyrrole ring is a privileged scaffold—acting as an exceptional hydrogen-bond donor to the hinge regions of kinases and bacterial enzymes—it is notoriously susceptible to CYP450-mediated oxidative degradation.

The strategic installation of a chlorine atom at the C-5 position of the pyrrole ring is a masterclass in bioisosteric design. This modification provides a trifecta of pharmacological benefits:

-

Steric Occlusion: It blocks the primary metabolic hotspots, significantly increasing the half-life of the pharmacophore.

-

Electronic Modulation: The electron-withdrawing nature of chlorine lowers the

of the pyrrole NH, enhancing its capacity as a hydrogen-bond donor. -

Halogen Bonding: It introduces a lipophilic, halogen-bonding vector (

-hole) that can interact with backbone carbonyls in target protein pockets.

This guide synthesizes the structure-activity relationships (SAR), comparative bioactivity, and self-validating synthetic protocols for 5-chloropyrrole derivatives, providing a blueprint for integrating this moiety into modern drug discovery pipelines.

Core Therapeutic Applications

Oncology: Kinase Inhibition and Apoptosis

The 5-chloropyrrole scaffold has revolutionized the design of Receptor Tyrosine Kinase (RTK) inhibitors. A classic example is the modification of the indolin-2-one core (the backbone of drugs like sunitinib). Research has demonstrated that synthesizing 3-substituted-indolin-2-ones with a 5-chloropyrrole moiety dramatically alters the toxicity profile[1]. Specifically, the presence of the chlorine atom on the pyrrole ring is crucial for reducing off-target cardiotoxicity while maintaining or enhancing antitumor activity against non-small cell lung cancer (A549) and melanoma lines[1].

Furthermore, 5-chloropyrrole building blocks have been instrumental in the development of highly potent Bcl-2/Bcl-xL inhibitors. By optimizing the lipophilic interactions within the Bcl-2 binding groove, these derivatives achieve

Fig 1: Mechanism of action for 5-chloropyrrole indolin-2-ones in RTK inhibition and apoptosis.

Antimicrobial Discovery: Overcoming Resistance

Nature frequently utilizes chloropyrroles to bypass antimicrobial resistance. Natural products like pyoluteorin and armeniaspirols leverage this scaffold to disrupt bacterial membrane potentials[3].

In synthetic efforts, molecular hybridization of pyoluteorin pharmacophores into aroyl hydrazones has yielded potent antimicrobial agents. SAR studies reveal a direct causality: antimicrobial activity increases proportionally with the number of chlorine atoms on the pyrrole core, eventually matching the efficacy of standard drugs like ciprofloxacin.

In the realm of aminocoumarin antibiotics, combinatorial biosynthesis has been used to generate novel clorobiocin analogues. By expressing the halogenase HrmQ (derived from hormaomycin biosynthesis), researchers successfully generated derivatives containing 5-chloropyrrole moieties that retain potent DNA gyrase inhibitory activity[4].

Quantitative Data Synthesis

To facilitate lead selection, I have summarized the comparative bioactivity of key 5-chloropyrrole derivatives against their parent or standard compounds.

| Compound Class | Target / Pathology | Parent IC50 / MIC | 5-Chloropyrrole IC50 / MIC | Key Pharmacological Advantage |

| 3-Substituted Indolin-2-ones | A549 (Lung Cancer) | N/A | Reduced cardiotoxicity; enhanced target residence time[1] | |

| Aroyl Hydrazones | S. aureus / E. coli | Equivalent to Ciprofloxacin | Enhanced membrane permeation via increased logP | |

| Clorobiocin Analogues | DNA Gyrase (B. subtilis) | Standard Clorobiocin | Retained/Potent Activity | Overcomes specific target-site mutations[4] |

| Bcl-2/Bcl-xL Inhibitors | H146 (Small-cell lung) | High target specificity; enhanced cellular permeability[2] |

Advanced Methodologies: Self-Validating Protocols

As application scientists, we must prioritize reproducibility. The following protocols are designed as "self-validating systems"—meaning they contain built-in analytical checkpoints to confirm success before proceeding to the next step.

Chemoenzymatic Site-Selective Chlorination using PrnC

Historically, enzymatic halogenation of pyrroles required the substrate to be tethered to an acyl carrier protein (e.g., HrmQ)[4]. However, the flavin-dependent halogenase PrnC acts on free-standing pyrroles, making it vastly superior for scalable chemoenzymatic synthesis[5].

Step-by-Step Methodology:

-

Reaction Assembly: In a 50 mM phosphate buffer (pH 7.4), combine 1 mM free pyrrole substrate, 2 \mu M PrnC, 10 \mu M FAD, 2 mM NADH, and 50 mM NaCl.

-

Causality: NaCl acts as the chlorine source. NADH is required to reduce FAD to FADH2, which subsequently reacts with

to form the active chlorinating species. -

Validation Checkpoint 1: Monitor absorbance at 340 nm. A steady decrease confirms NADH consumption and active flavin reduction. If A340 remains static, the reductase system has failed.

-

-

Aerobic Incubation: Incubate at 25°C for 4 hours under continuous agitation (200 rpm) to ensure adequate oxygen dissolution.

-

Reaction Quenching & Extraction: Add an equal volume of cold ethyl acetate. Vortex vigorously and centrifuge at 5000 x g for 5 minutes.

-

Causality: Ethyl acetate denatures the PrnC enzyme, halting the reaction, while selectively partitioning the newly lipophilic 5-chloropyrrole into the organic phase.

-

-

HPLC Purification & Isotope Validation: Isolate the organic layer, evaporate, and resuspend in acetonitrile. Run through a C18 reverse-phase HPLC column.

-

Validation Checkpoint 2 (Critical): Analyze the product peak via Mass Spectrometry. A successful chlorination must display a classic 3:1 isotopic ratio for the M and M+2 peaks (due to

and

-

Fig 2: Self-validating chemoenzymatic workflow for PrnC-mediated pyrrole chlorination.

Synthesis of 3-Substituted-indolin-2-one Chloropyrrole Derivatives

To synthesize the oncology leads described by Jin et al.[1], we utilize a Knoevenagel condensation followed by targeted amidation to offset the high lipophilicity of the chlorine atom.

Step-by-Step Methodology:

-

Knoevenagel Condensation: React 5-chloro-2-formylpyrrole (1.0 eq) with the desired oxindole core (1.0 eq) in ethanol, using piperidine (0.1 eq) as a catalytic base. Reflux for 4-6 hours.

-

Causality: Piperidine deprotonates the active methylene of the oxindole, driving nucleophilic attack on the pyrrole aldehyde to form the critical C=C double bond linking the pharmacophores.

-

Validation Checkpoint 1: Perform TLC monitoring. The reaction is complete when the aldehyde spot disappears. Confirm the Z-configuration of the double bond via 1H NMR (vinylic proton typically observed at ~7.3 - 7.8 ppm).

-

-

Amide Coupling: React the resulting carboxylic acid intermediate with 2-(ethyl-amino)ethylamine using EDC/HOBt in DMF.

-

Causality: The 5-chloropyrrole is highly lipophilic. Introducing a basic amine side chain at the C-4' position is strictly required to improve aqueous solubility and oral bioavailability.

-

Validation Checkpoint 2: Perform a Ninhydrin test on the purified product. A negative result confirms the primary amine has been successfully consumed in the amide bond formation.

-

Conclusion

The 5-chloropyrrole scaffold is not merely a structural curiosity; it is a highly programmable pharmacophore. By understanding the causality behind its lipophilicity, steric shielding, and halogen-bonding capabilities, drug discovery professionals can systematically deploy this moiety to rescue metabolically unstable leads, overcome antimicrobial resistance, and dial out off-target toxicities in kinase inhibitors.

References

-

Studies on chloropyrrole-containing natural products and synthetic analogs. ResearchGate.3

-

Synthesis and evaluation of novel chloropyrrole molecules designed by molecular hybridization of common pharmacophores as potential antimicrobial agents. PubMed.

-

A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor. PMC - NIH.2

-

Use of a halogenase of hormaomycin biosynthesis for formation of new clorobiocin analogues with 5-chloropyrrole moieties. PubMed. 4

-

Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Scilit. 1

-

Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. PMC - NIH. 5

Sources

- 1. scilit.com [scilit.com]

- 2. A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of a halogenase of hormaomycin biosynthesis for formation of new clorobiocin analogues with 5-chloropyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Hydrolysis of Methyl 5-Chloro-1H-Pyrrole-3-Carboxylate to Acid

Introduction and Chemical Context

Pyrrole-3-carboxylic acids are highly valued pharmacophores in modern drug discovery, frequently serving as core scaffolds for Mcl-1 inhibitors in oncology and CB1 inverse agonists for metabolic disorders [1, 2]. The synthesis of these functionalized heterocycles typically involves the construction of an ester intermediate (such as methyl 5-chloro-1H-pyrrole-3-carboxylate), which must subsequently be hydrolyzed to the free carboxylic acid.

While some advanced continuous flow methodologies employ in situ acidic hydrolysis for tert-butyl esters [2], the methyl ester derivative is highly stable under mild acidic conditions. Therefore, a robust, base-catalyzed saponification is required. As a Senior Application Scientist, I have designed this protocol to ensure quantitative conversion while mitigating the risk of side reactions, such as the thermal decarboxylation that electron-rich pyrrole acids can undergo under harsh conditions.

Mechanistic Causality & Experimental Design (E-E-A-T)

Every parameter in this protocol is optimized based on the physicochemical properties of the 5-chloro-pyrrole scaffold to create a self-validating experimental system.

-

Base Selection (LiOH·H₂O vs. NaOH/KOH): Lithium hydroxide monohydrate is the superior choice for this transformation. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion. Furthermore, LiOH provides a milder pH environment compared to NaOH, reducing the risk of base-catalyzed degradation of the pyrrole ring [1].

-

Solvent System (THF/MeOH/H₂O 2:1:1 v/v/v): The starting material, methyl 5-chloro-1H-pyrrole-3-carboxylate, is highly lipophilic, whereas the hydrolyzing agent (LiOH) is strictly aqueous. A biphasic system would result in sluggish kinetics. Tetrahydrofuran (THF) and Methanol (MeOH) ensure complete dissolution of the organic substrate, while water dissolves the base. Methanol is critical here; it acts as a phase-transfer facilitator and homogenizes the mixture, preventing the reaction from stalling.

-

Thermal Activation (60 °C): The electron-donating nature of the pyrrole nitrogen (partially offset by the inductive effect of the 5-chloro substituent) reduces the electrophilicity of the ester carbonyl. Heating the reaction to 60 °C provides the necessary activation energy to drive the

saponification to completion within 12–16 hours[1]. -

Controlled Acidification (pH 2–3 at 0–5 °C): Post-hydrolysis, the product exists in the aqueous phase as a highly soluble lithium carboxylate salt. Acidification with 1M HCl neutralizes the salt to form the free 5-chloro-1H-pyrrole-3-carboxylic acid. Because pyrrole-3-carboxylic acids can undergo decarboxylation if exposed to strong acids at room temperature, this step must be performed in an ice bath (0–5 °C). A target pH of 2–3 ensures complete protonation while avoiding excess acidity, allowing the product to precipitate cleanly for isolation by filtration.

Quantitative Data and Stoichiometry

Table 1: Stoichiometric Parameters for a 1.0 Gram Scale Synthesis

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| Methyl 5-chloro-1H-pyrrole-3-carboxylate | 159.57 | 1.00 | 1.00 g (6.27 mmol) | Substrate |

| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 3.00 | 0.79 g (18.81 mmol) | Base |

| Tetrahydrofuran (THF) | 72.11 | N/A | 10.0 mL | Organic Solvent |

| Methanol (MeOH) | 32.04 | N/A | 5.0 mL | Co-solvent |

| Deionized Water (H₂O) | 18.02 | N/A | 5.0 mL | Aqueous Solvent |

| 1M Hydrochloric Acid (HCl) | 36.46 | ~3.50 | ~22.0 mL | Acidifying Agent |

Table 2: Expected Analytical Benchmarks

| Analytical Method | Expected Observation / Benchmark |

| TLC (Hexanes/EtOAc 1:1) | Starting Material |

| LCMS (ESI-) | Product mass [M-H]⁻ = 144.0 m/z. |

| Yield | 85% – 95% (0.77 g – 0.86 g of white/off-white solid). |

Experimental Protocol

Step 1: Substrate Dissolution

-

Equip a 50 mL round-bottom flask with a magnetic stir bar.

-

Add 1.00 g (6.27 mmol) of methyl 5-chloro-1H-pyrrole-3-carboxylate to the flask.

-

Add 10.0 mL of THF and 5.0 mL of MeOH. Stir at 400 rpm until the substrate is completely dissolved, yielding a clear solution.

Step 2: Base Addition and Hydrolysis

-

In a separate vial, dissolve 0.79 g (18.81 mmol) of LiOH·H₂O in 5.0 mL of deionized water.

-

Add the aqueous LiOH solution dropwise to the stirring organic mixture at room temperature. The solution may become slightly cloudy before homogenizing.

-

Attach a reflux condenser to the flask and heat the reaction mixture to 60 °C using an oil bath or heating block.

-

Stir the mixture at 60 °C for 12 to 16 hours (overnight).

-

Validation Check: Monitor the reaction via TLC or LCMS. The reaction is complete when the starting material peak is entirely consumed.

Step 3: Workup and Controlled Acidification

-

Remove the flask from the heat source and allow it to cool to room temperature (20–25 °C).

-

Transfer the mixture to a rotary evaporator and carefully concentrate under reduced pressure (approx. 40 mbar, 35 °C water bath) to remove the volatile organic solvents (THF and MeOH). Caution: Do not evaporate to total dryness; the aqueous phase containing the lithium salt must remain.

-

Dilute the remaining aqueous residue with an additional 10 mL of deionized water and transfer the flask to an ice-water bath (0–5 °C).

-

While stirring vigorously, add 1M HCl dropwise. Monitor the pH continuously using pH paper or a calibrated probe.

-

Cease HCl addition when the pH reaches 2–3. A dense white to off-white precipitate (the free carboxylic acid) will form.

Step 4: Isolation and Drying

-

Filter the suspension through a sintered glass funnel (medium porosity) under vacuum.

-

Wash the filter cake with ice-cold deionized water (2 × 5 mL) to remove residual lithium chloride salts.

-

Dry the solid on the filter under vacuum for 30 minutes, then transfer to a vacuum desiccator over P₂O₅ or silica gel for 12 hours at room temperature.

-

Storage: Store the isolated 5-chloro-1H-pyrrole-3-carboxylic acid at 2–8 °C in a sealed, light-protected container [3].

Process Visualization

Workflow for the base-catalyzed hydrolysis of methyl 5-chloro-1H-pyrrole-3-carboxylate.

References

- Title: Mcl-1 inhibitors (WO2019222112A1)

-

Title: One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters Source: PubMed Central (PMC3010269) URL: [Link]

Application Note: N-Alkylation of Methyl 5-chloro-1H-pyrrole-3-carboxylate

Abstract & Strategic Overview

The functionalization of methyl 5-chloro-1H-pyrrole-3-carboxylate is a critical step in the synthesis of bioactive scaffolds, particularly for antiviral and antibacterial drug discovery. This substrate presents a specific synthetic challenge: the pyrrole nitrogen is significantly electron-deficient due to the synergistic withdrawing effects of the C3-ester and C5-chlorine. Consequently, the nitrogen is less nucleophilic than in unsubstituted pyrroles, yet the N-H bond is more acidic (estimated pKa ~14-15 in DMSO).

This Application Note provides two validated protocols for N-alkylation. Method A (NaH/DMF) is the "Gold Standard" for library synthesis and difficult electrophiles, ensuring complete deprotonation. Method B (

Mechanistic Insight & Reaction Design

The Challenge of Electron-Deficient Pyrroles

Standard pyrroles react with electrophiles at carbon positions (C2/C5) via

-

Substrate: Methyl 5-chloro-1H-pyrrole-3-carboxylate.

-

Electronic Effect: The C3-COOMe and C5-Cl groups stabilize the negative charge on the nitrogen anion, making the conjugate base a "soft" nucleophile.

-

Regioselectivity: Alkylation occurs preferentially at the Nitrogen (Hard-Soft Acid-Base theory) under basic conditions. C-alkylation is rare unless the electrophile is a carbocation or Lewis acid is present.

Mechanism Visualization

The following diagram illustrates the deprotonation and subsequent

Caption: Mechanistic pathway for the base-mediated N-alkylation of electron-deficient pyrroles.

Experimental Protocols

Method A: Sodium Hydride (NaH) in DMF

Best For: Unreactive alkyl halides, secondary halides, and library production.

Safety Critical: NaH produces hydrogen gas (

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: Methyl 5-chloro-1H-pyrrole-3-carboxylate (1.0 equiv)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 - 1.5 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration)

-

Electrophile: Alkyl Bromide/Iodide (1.2 - 1.5 equiv)

-

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Cool to 0 °C in an ice bath under inert atmosphere (

/Ar). -

Solubilization: Dissolve the pyrrole substrate in anhydrous DMF.

-

Deprotonation: Carefully add NaH (60% dispersion) portion-wise.

-

Observation: Vigorous bubbling (

evolution) will occur. -

Wait: Stir at 0 °C for 15–30 minutes until bubbling ceases and the solution turns from clear to yellow/orange (indicating anion formation).

-

-

Alkylation: Add the Alkyl Halide dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) . Stir for 2–16 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The N-alkylated product is typically less polar than the starting material (NH is H-bond donor).

-

-

Quench: Cool back to 0 °C. Carefully add saturated aqueous

or water dropwise to destroy excess NaH. -

Workup: Dilute with Ethyl Acetate (EtOAc). Wash organic layer with

(x3) to remove DMF, then Brine (x1). Dry over -

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).

Method B: Potassium Carbonate ( ) in Acetone/DMF

Best For: Reactive electrophiles (MeI, BnBr, Allyl Bromide) and scale-up where NaH is hazardous.

Step-by-Step Procedure

-

Setup: To a reaction vial/flask, add the pyrrole substrate (1.0 equiv).

-

Reagents: Add

(3.0 equiv) and the Alkyl Halide (1.5 equiv). -

Solvent: Add Acetone (reagent grade) or DMF. Acetone allows for easier workup but requires reactive electrophiles.

-

Reaction: Heat to Reflux (approx. 60 °C for Acetone) or 60–80 °C for DMF for 4–12 hours.

-

Workup:

-

If Acetone: Filter off inorganic solids (

). Concentrate filtrate.[7] -

If DMF: Dilute with water and extract with EtOAc as in Method A.

-

Process Control & Data Analysis

Experimental Workflow Diagram

The following flowchart guides the decision-making process during execution.

Caption: Operational workflow for N-alkylation selection and execution.

Analytical Expectations

Successful N-alkylation is confirmed by the disappearance of the broad NH signal and the appearance of alkyl protons.

| Feature | Starting Material (SM) | N-Alkylated Product |

| 1H NMR (NH) | Broad singlet ~12.0 ppm | Absent |

| 1H NMR (N-CH) | None | New signal ~3.8–4.2 ppm (N-Me) or ~4.5 ppm (N-Bn) |

| 1H NMR (C2-H) | Doublet/Singlet ~7.4 ppm | Shifted slightly upfield (shielding by alkyl group) |

| TLC ( | Lower (Polar H-bond donor) | Higher (Non-polar) |

| MS (ESI) | [M+H]+ = 160/162 | [M+H]+ = 160 + Alkyl Mass |

Troubleshooting & Optimization

-

Problem: Low Conversion.

-

Cause: Incomplete deprotonation or steric hindrance.

-

Solution: Switch to NaH/DMF if using carbonate. If already using NaH, add catalytic TBAI (Tetrabutylammonium iodide) or heat to 80 °C.

-

-

Problem: O-Alkylation (Ester).

-

Cause: Hard electrophiles attacking the carbonyl oxygen (rare for methyl esters but possible).

-

Solution: Use softer counter-cations (Li+ from LiHMDS) or lower temperatures. Note: For this specific substrate, N-alkylation is thermodynamically favored.

-

-

Problem: Polarity Issues.

-

Cause: DMF is difficult to remove.

-

Solution: Wash the organic layer 5 times with water or use LiCl solution (5% aq) to extract DMF into the aqueous phase.

-

References

-

BenchChem. Application Notes and Protocols for the Functionalization of the 3-Chloro-1H-pyrrole C-N Bond. Retrieved from .

-

Trost, B. M., & Osipov, M. (2012). Palladium-Catalyzed Asymmetric Allylic Alkylation of Electron-Deficient Pyrroles with Meso Electrophiles. Organic Letters, 14(9), 2222–2225. .

-

Le, Z. G., et al. (2004).[4][5][8] Regioselective N-substitution of pyrrole with alkyl halides in ionic liquids. Synthesis, 2004(12), 1951-1954.[9] .

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. .

-

Sigma-Aldrich. Methyl 1H-pyrrole-3-carboxylate Product Data. .

Sources

- 1. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]